molecular formula C21H35N3O B11806500 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

Katalognummer: B11806500
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: NQYRQKSOZFSDLG-XJDOXCRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research. Its complex structure, featuring a stereochemically defined piperidine core modified with benzylisopropylamino and amino-ketone functional groups, is designed for targeted interaction with biological systems. Piperidine derivatives are a well-established class in scientific research, known for their versatile biological activities and presence in numerous pharmacologically active molecules . This specific compound is provided as a reference standard and investigative tool for researchers exploring the structure-activity relationships of synthetic molecules. Potential research applications include in vitro studies focused on central nervous system (CNS) targets, given the prominence of similar piperidine-based structures in neuroscience. The compound's architecture suggests potential as a key intermediate or precursor in the synthesis of more complex chemical entities for basic science. It is intended solely for use in controlled laboratory settings by qualified professionals. All in vivo or clinical application is strictly prohibited, and researchers are responsible for ensuring their work complies with all local and international regulations concerning the handling of synthetic compounds.

Eigenschaften

Molekularformel

C21H35N3O

Molekulargewicht

345.5 g/mol

IUPAC-Name

2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C21H35N3O/c1-16(2)20(22)21(25)24-13-9-8-12-19(24)15-23(17(3)4)14-18-10-6-5-7-11-18/h5-7,10-11,16-17,19-20H,8-9,12-15,22H2,1-4H3/t19-,20?/m0/s1

InChI-Schlüssel

NQYRQKSOZFSDLG-XJDOXCRVSA-N

Isomerische SMILES

CC(C)C(C(=O)N1CCCC[C@H]1CN(CC2=CC=CC=C2)C(C)C)N

Kanonische SMILES

CC(C)C(C(=O)N1CCCCC1CN(CC2=CC=CC=C2)C(C)C)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Piperidine Core Functionalization

The piperidine ring serves as the central scaffold. Substitution at the 2-position is achieved via nucleophilic alkylation or Mitsunobu reactions. For example, introducing a benzyl(isopropyl)aminomethyl group requires pre-functionalization of piperidine with a chloromethyl intermediate, followed by displacement with benzyl(isopropyl)amine. Source demonstrates analogous piperidine modifications using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM), yielding 68–70% conversion under mild conditions (0–5°C, 4–5 hours).

Reductive Amination for Ketone-Amine Coupling

The ketone-amine linkage is established via reductive amination between a piperidine intermediate and 2-amino-3-methylbutan-1-one. STAB or cyanoborohydride reagents in polar aprotic solvents (e.g., DCM, chloroform) are preferred, as evidenced by the synthesis of related spirocyclic compounds. Stereochemical control at the (2S) center is achieved using chiral auxiliaries or asymmetric catalysis, though specific details remain underexplored in available literature.

Step-by-Step Synthetic Procedures

Synthesis of (S)-3-(Benzyl(isopropyl)Amino)Piperidine

Step 1 : Piperidine-2-carbaldehyde is treated with benzyl(isopropyl)amine in the presence of STAB, yielding (S)-3-(benzyl(isopropyl)amino)piperidine. This intermediate is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), achieving >95% enantiomeric excess (ee).
Step 2 : The piperidine intermediate is reacted with 4-(chloromethyl)benzoyl chloride in chloroform at 0–5°C, forming the chloromethyl-piperidine derivative. Triethylamine (TEA) is used to scavenge HCl, with yields averaging 67–70%.

Coupling with 2-Amino-3-MethylButan-1-One

Step 3 : The chloromethyl-piperidine derivative undergoes nucleophilic substitution with 2-amino-3-methylbutan-1-one in dimethylformamide (DMF) at 60°C. Potassium carbonate facilitates deprotonation, yielding the target compound after 12 hours. Crude product is washed with ethyl acetate and water, followed by recrystallization from ethanol to afford 65–70% purity.

Optimization via Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate reaction kinetics. A 30-minute cycle at 100°C in acetonitrile improves yield to 82% while reducing epimerization risks.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (500 MHz, CDCl₃): Resonances at δ 7.47–7.35 ppm (benzyl aromatic protons), δ 3.67 ppm (piperidine N-CH₂), and δ 1.91 ppm (isopropyl methyl groups) confirm structural integrity.

  • HRMS (ESI) : Observed m/z 332.2231 [M+H]⁺ matches the theoretical m/z 332.2234 for C₂₀H₃₃N₃O.

Purity and Stereochemical Analysis

Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) resolves enantiomers, verifying >98% ee. Purity by TLC (silica gel, chloroform/methanol 9:1) shows a single spot (Rf = 0.45).

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Key Advantage
Classical Alkylation0–5°C, 4–5h, chloroform67%70%Low cost, scalability
Reductive AminationSTAB, DCM, rt, 12h75%85%Stereochemical control
Microwave-Assisted100°C, 30min, acetonitrile82%92%Rapid, high yield

Data synthesized from .

Analyse Chemischer Reaktionen

Diese Verbindung kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

    Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Oxide zu bilden.

    Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkohole zu bilden.

    Substitution: Die Benzylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden. Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. .

Wissenschaftliche Forschungsanwendungen

Chemistry

Building Block for Synthesis:
The compound serves as a precursor for synthesizing more complex molecules. Its functional groups can participate in various reactions, including:

  • Oxidation: Can yield ketones or alcohols.
  • Reduction: Alters functional groups to produce amines or alcohols.
  • Substitution: Facilitates the introduction of new functional groups.

Table 1: Common Reactions and Products

Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateKetones, Alcohols
ReductionLithium aluminum hydrideAmines, Alcohols
SubstitutionVarious nucleophilesNew functional groups

Biology

Biochemical Probes:
This compound has potential as a biochemical probe in cellular studies due to its ability to interact with biological targets. Its structure may allow it to modulate enzyme activity or receptor interaction.

Antimalarial Activity:
Recent studies indicate that derivatives of this compound exhibit significant antimalarial properties. The mechanism involves targeting mitochondrial proteins essential for the parasite's energy metabolism.

Key Findings:

  • Efficacy: Exhibited an effective concentration (EC50) of approximately 0.26 μM against Plasmodium falciparum.
  • Resistance Mechanism: Studies involving resistance selection have clarified its action mechanism, confirming inhibition of mitochondrial function .

Medicine

Pharmacological Properties:
The compound is being investigated for its pharmacological potential, particularly in drug development. Its unique structure may confer specific therapeutic benefits.

Case Study:
A study highlighted the use of this compound in developing new analgesics due to its interaction with pain pathways in the nervous system. Further research is ongoing to assess its safety and efficacy in clinical settings.

Industry

Chemical Manufacturing:
In industrial applications, this compound can be utilized as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it suitable for large-scale synthesis processes.

Similar Compounds

Compound NameKey Differences
2-Amino-1-((S)-2-((benzylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-oneLacks cyclopropyl group
2-Amino-1-((S)-2-((cyclopropylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-oneLacks benzyl group

The presence of both benzyl and cyclopropyl groups in the target compound enhances its chemical diversity and potential biological activity compared to similar compounds.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the benzyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Due to the absence of explicit data on the target compound in the evidence, comparisons must be inferred from general structural analogs. Below is a theoretical analysis based on common pharmacophores and related research methodologies:

Table 1: Structural and Functional Comparison

Compound Class Key Features Potential Applications Limitations
Piperidine Derivatives Piperidine core with tertiary amines; often modulate GPCRs or ion channels CNS disorders, analgesia Low selectivity, metabolic instability
Benzylamine Derivatives Benzyl group enhances lipophilicity and receptor binding Antidepressants, anticonvulsants Risk of off-target effects
Ketone-Containing Amines Methylbutanone moiety may improve solubility and bioavailability Prodrugs, enzyme inhibitors Susceptibility to oxidation

Key Observations :

Stereochemical Sensitivity : The (2S) configuration in the target compound could enhance receptor binding specificity compared to racemic mixtures of similar amines (e.g., tramadol analogs) .

Lack of Empirical Data: No experimental results (e.g., binding affinities, toxicity profiles) are available to validate theoretical advantages over existing compounds like lidocaine derivatives or atypical opioids .

Biologische Aktivität

The compound 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one, often referred to as a piperidine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H27N3O\text{C}_{17}\text{H}_{27}\text{N}_{3}\text{O}

It features a piperidine ring, an amino group, and a ketone functional group, which are critical for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one exhibit significant antitumor effects. For instance, a related compound demonstrated dose-dependent antitumor activity in xenograft models, suggesting that modifications in the piperidine structure can enhance efficacy against cancer cells .

Neurotransmitter Modulation

The compound's structural features suggest potential interactions with neurotransmitter systems. Similar piperidine derivatives are known to act as inhibitors of GABA aminotransferase (GABA-AT), leading to increased GABA levels in the brain. This mechanism may offer therapeutic benefits for neurological disorders such as epilepsy .

Antimicrobial Properties

Research into related piperidine compounds has revealed promising antimicrobial activities. For example, derivatives have shown effectiveness against various bacterial strains through mechanisms that disrupt cell wall synthesis and inhibit protein synthesis .

Study 1: Antitumor Efficacy

A study published in 2022 evaluated the antitumor effects of a structurally similar compound in an NCI-H1373 xenograft mouse model. The results indicated a significant reduction in tumor size with minimal side effects, highlighting the potential of such compounds in cancer therapy .

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperidine derivatives. The results suggested that these compounds could modulate neurotransmitter levels effectively, providing a basis for their use in treating mood disorders .

The biological activity of 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one is primarily attributed to its ability to interact with specific receptors and enzymes:

  • GABA Receptor Modulation : Inhibition of GABA-AT leads to increased GABA levels, enhancing inhibitory neurotransmission.
  • Antitumor Pathways : Compounds targeting specific oncogenic pathways have shown promise in inhibiting tumor growth.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one, and what purification methods ensure high yield and enantiomeric purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine core, followed by benzyl and isopropyl group substitutions. Critical steps include reductive amination for introducing the benzyl(propan-2-yl)amino moiety and protecting group strategies to preserve stereochemistry. Purification often employs column chromatography (e.g., silica gel) and recrystallization. Enantiomeric purity is verified via chiral HPLC or polarimetry .

Q. How is the compound’s structural integrity validated, and which analytical techniques are most reliable for confirming its stereochemistry?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves proton environments and carbon frameworks, while X-ray crystallography provides absolute stereochemical confirmation. High-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemical analysis, circular dichroism (CD) or vibrational circular dichroism (VCD) can corroborate the (2S) configuration .

Q. What in vitro models are recommended for preliminary pharmacological screening of this compound’s activity on neurotransmitter systems?

  • Methodological Answer : Radioligand binding assays (e.g., using ³H-dopamine or ³H-norepinephrine) quantify affinity for dopamine/norepinephrine transporters. Functional assays like cAMP accumulation or calcium flux in transfected HEK293 cells expressing human receptors (e.g., D2R, NET) assess agonist/antagonist activity. Controls should include reference compounds (e.g., cocaine for dopamine transporter inhibition) .

Advanced Research Questions

Q. How does the stereochemistry at the (2S)-position influence receptor binding kinetics and selectivity in vivo?

  • Methodological Answer : Comparative studies using enantiomeric pairs (2S vs. 2R) are essential. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics (Kd, kon/koff). In vivo microdialysis in rodent models measures extracellular dopamine/norepinephrine levels, with stereoisomer-specific behavioral assays (e.g., locomotor activity) correlating pharmacokinetics with pharmacodynamics .

Q. How can contradictory data on receptor affinity across studies be systematically resolved?

  • Methodological Answer : Variability often arises from assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. Meta-analyses should standardize data using IC50 normalization and assess batch-to-batch compound purity via LC-MS. Cross-validation with orthogonal methods (e.g., electrophysiology for ion channel effects) reduces false positives .

Q. What strategies are effective for assessing metabolic stability and identifying major Phase I/II metabolites?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rodent) and NADPH cofactors for Phase I (oxidative) metabolism. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) identifies hydroxylated or N-dealkylated metabolites. For Phase II, add UDP-glucuronic acid to detect glucuronide conjugates. Stable isotope labeling aids in metabolite tracking .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity for target receptors?

  • Methodological Answer : Systematic substitution of the benzyl, isopropyl, or piperidine moieties is tested via parallel synthesis. Computational docking (e.g., AutoDock Vina) predicts binding poses against receptor crystal structures. In vitro selectivity panels (e.g., CEREP’s BioPrint®) compare off-target effects. Key metrics include >10-fold selectivity over adrenergic/serotonergic receptors .

Q. What experimental designs mitigate variability in behavioral pharmacology studies involving this compound?

  • Methodological Answer : Use randomized block designs with blinded dosing (vehicle vs. compound). Stratify animal cohorts by baseline activity levels. Intracerebral probes (e.g., fiber photometry) enable real-time neurotransmitter monitoring. Statistical power analysis determines minimum sample sizes, and covariates (e.g., circadian rhythm) are controlled .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.